

# thiarabine preclinical antitumor activity

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## Compound Focus: Thiarabine

CAS No.: 6599-17-7

Cat. No.: S545188

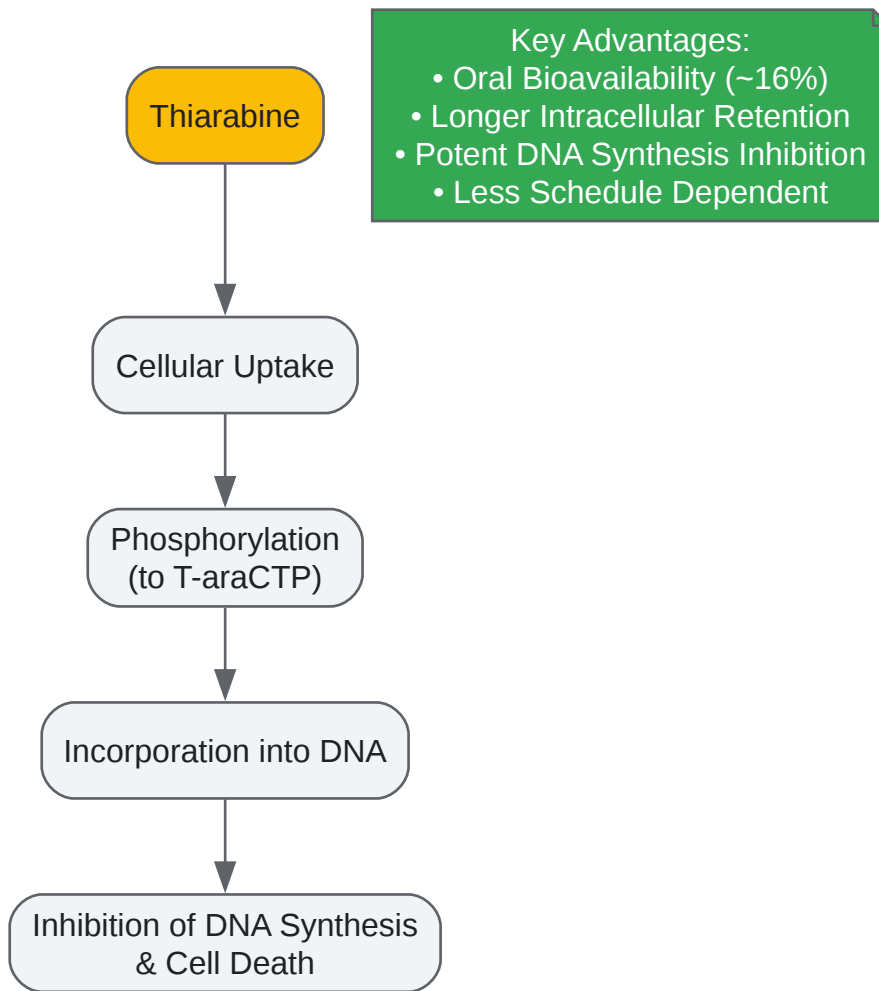
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## Mechanism of Action and Key Advantages

**Thiarabine** is a deoxycytidine analog that is structurally similar to cytarabine (ara-C). Its mechanism involves cellular uptake, phosphorylation to the active triphosphate form (T-araCTP), and subsequent incorporation into DNA, which inhibits DNA synthesis and leads to cell death [1]. Key differentiating advantages include:

- **Longer Intracellular Retention:** The triphosphate form remains in tumor cells for an extended period [2].
- **Potent DNA Synthesis Inhibition:** It is a more potent chain terminator than cytarabine [2].
- **Oral Bioavailability:** It is effective with oral administration (approximately 16% bioavailability), allowing for once-daily dosing [2] [1].
- **Less Schedule Dependency:** Its antitumor activity appears to be less dependent on a specific administration schedule compared to other nucleoside analogs like gemcitabine [1].

The mechanism and key advantages of **Thiarabine** are summarized below:



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## Preclinical Antitumor Efficacy Profile

**Thiarabine** has been evaluated across a wide range of human tumor xenograft models in mice, showing a strong and broad spectrum of activity.

### Activity in Hematological Malignancy Models

In multiple human leukemia and lymphoma models, **Thiarabine** demonstrated superior efficacy compared to several established drugs [3]:

Cancer Model	Thiarabine Efficacy	Comparative Efficacy (vs. other agents)
HL-60 Leukemia	Curative [3]	More efficacious than ara-C, clofarabine, fludarabine, cladribine, gemcitabine [3]
AS283 Lymphoma	Curative [3]	"
CCRF-CEM Leukemia	Tumor regressions [3]	"
MOLT-4 Leukemia	Tumor regressions [3]	"
K-562 Leukemia	Tumor regressions [3]	"
RL Lymphoma	Tumor regressions [3]	"

## Activity in Solid Tumor Models

**Thiarabine** is notably active against solid tumors, a setting where cytarabine typically has minimal effect [2] [4].

Tumor Type	Model	Reported Outcome
Colon	HCT-116	Curative [4]
Colon	SW-620	Curative [4]
Non-Small Cell Lung (NSCL)	NCI-H23	Curative [4]
Renal	CAKI-1	Curative [4]
Colon	DLD-1	Partial/Complete Regression [4]

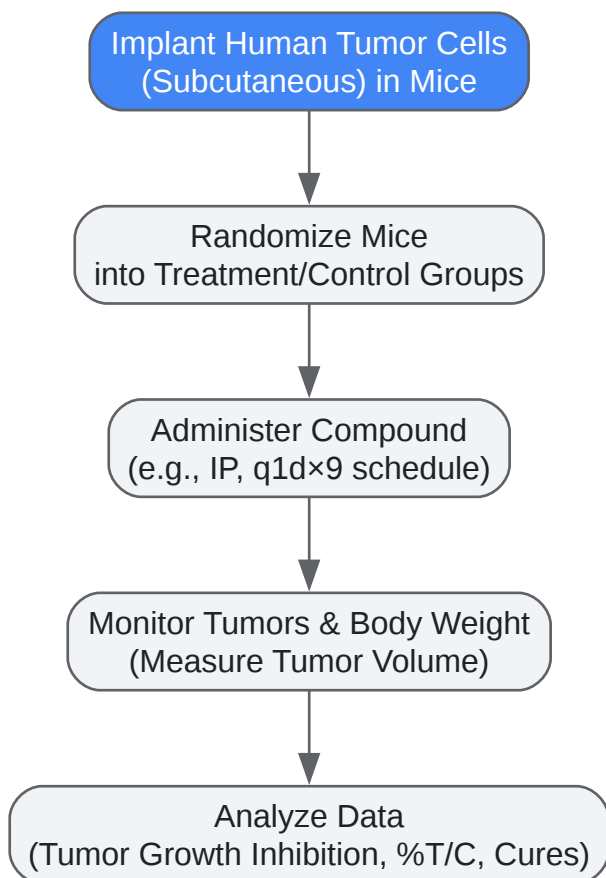
Tumor Type	Model	Reported Outcome
Pancreatic	PANC-1	Partial/Complete Regression [4]
Prostate	DU-145	Partial/Complete Regression [4]

## Key Preclinical Experimental Protocols

The robust activity profile of **Thiarabine** is established through standardized *in vivo* experimental methodologies.

### Standard In Vivo Efficacy Protocol

This diagram outlines the typical workflow for evaluating **Thiarabine** in human tumor xenograft models:



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- **Animal Models:** Immunodeficient mice implanted subcutaneously with human cancer cell lines [4].
- **Dosing Schedules:** Common schedules include intraperitoneal (IP) injection once daily for nine consecutive days (q1d×9) or a more intensive schedule of three treatments per day for nine days (q4h×3/q1d×9) [4]. Activity is also seen with intravenous (IV) and oral (PO) routes [4].
- **Data Analysis:** Efficacy is determined by calculating tumor growth inhibition in treated (T) versus control (C) groups (%T/C). **Tumor stasis** is typically defined as %T/C ≤ 20%, and **tumor regression** refers to a reduction in tumor volume from baseline. A **cure** indicates no tumor recurrence after the end of treatment [4].

## Combination Therapy Protocol

A key study combined **Thiarabine** with clofarabine (another nucleoside analog) [5]:

- **Design:** **Thiarabine** and clofarabine were tested alone and in combination across five different tumor models in mice [5].
- **Outcome:** The combination was dramatically superior, resulting in tumor regression and cures (achieving a 66% cure rate in a colorectal cancer model), even at low individual doses [5].
- **Significance:** This synergy suggests a promising clinical strategy, particularly as a cytarabine/clofarabine combination is already used for leukemia [5].

## Conclusion for Drug Developers

**Thiarabine** is a compelling drug candidate based on its **broad-spectrum efficacy in hematological and solid tumor models, oral bioavailability, and synergistic potential in combination regimens**. Its progression into Phase 2 trials for AML and ALL is a logical step based on this strong preclinical profile [5].

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